![molecular formula C17H12ClFN4 B2717484 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine CAS No. 338962-04-2](/img/structure/B2717484.png)
4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a methyl group at the 2-position, a diazenyl group at the 5-position, and a chlorophenyl group at the 4-position. The diazenyl group is further substituted with a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the diazenyl group, and the phenyl rings would all contribute to the overall structure. The electronegative chlorine and fluorine atoms could also influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrimidine ring might undergo reactions at the carbon or nitrogen atoms, while the diazenyl group could potentially participate in redox reactions. The phenyl rings might also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar diazenyl group and the electronegative chlorine and fluorine atoms might increase its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
HIV and Kinesin Eg5 Inhibition
A series of derivatives closely related to 4-(4-Chlorophenyl)-5-[2-(4-fluorophenyl)diazenyl]-2-methylpyrimidine were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their ability to inhibit kinesin Eg5. Some compounds demonstrated moderate inhibition of kinesin Eg5, indicating potential for development into antiviral or anticancer agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Anticancer Applications
Another research avenue has involved the development of triazolopyrimidines, which exhibit a unique mechanism of tubulin inhibition, distinct from that of paclitaxel and vincas. This class of compounds, by promoting tubulin polymerization while not binding competitively with paclitaxel, has shown potential as anticancer agents, capable of overcoming resistance associated with multidrug resistance transporter proteins (Zhang et al., 2007).
Fluorophore Stability
In a study focused on the stability of the BODIPY fluorophore under acidic and basic conditions, derivatives were investigated for their structural stabilities, which may have implications for the development of new fluorescent probes or materials for scientific research (Yang, Simionescu, Lough, & Yan, 2011).
Antimicrobial Activity
New azo dyes derived from 4,6-dihydroxypyrimidine, potentially related to the core structure of interest, have been synthesized and their antimicrobial activities evaluated. These dyes show promise in the development of new antimicrobial agents, highlighting the versatility of pyrimidine derivatives in therapeutic applications (Yazdanbakhsh et al., 2012).
Synthesis and SAR in Anticancer Agents
Furthermore, research into [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents described the synthesis and structure-activity relationships (SAR) of these compounds, providing insights into their potential utility in cancer treatment. These studies demonstrate the importance of the pyrimidine core in developing therapeutic agents with novel mechanisms of action (Zhang et al., 2007).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-2-methylpyrimidin-5-yl]-(4-fluorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4/c1-11-20-10-16(23-22-15-8-6-14(19)7-9-15)17(21-11)12-2-4-13(18)5-3-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYSENIJURXATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
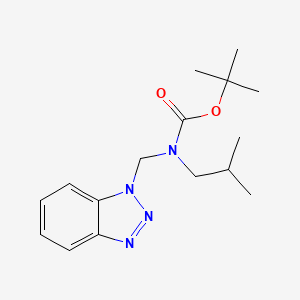
![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/no-structure.png)
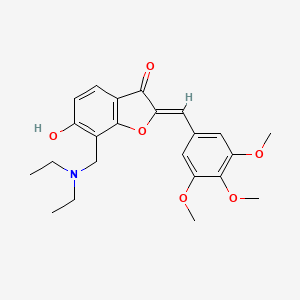
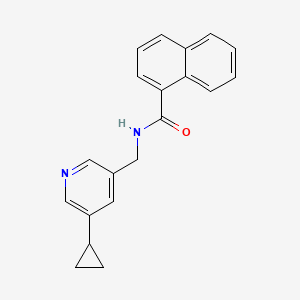
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)
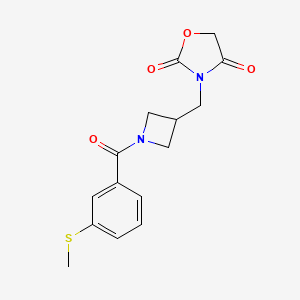


![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)
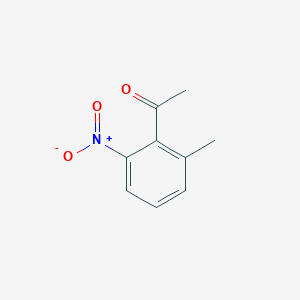
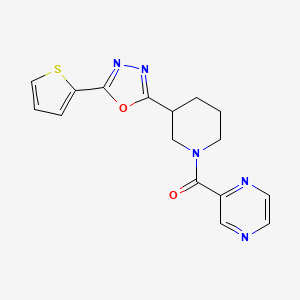
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
